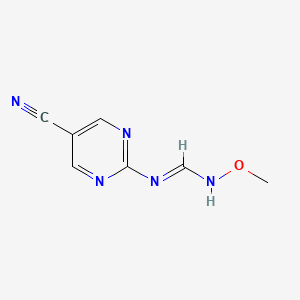
(E)-N-(5-cyanopyrimidin-2-yl)-N'-methoxymethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(5-cyanopyrimidin-2-yl)-N'-methoxymethanimidamide, also known as CPMM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CPMM is a heterocyclic compound that belongs to the class of pyrimidines and is structurally similar to other pyrimidine derivatives.
Mechanism of Action
The mechanism of action of (E)-N-(5-cyanopyrimidin-2-yl)-N'-methoxymethanimidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This compound has also been shown to inhibit the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to induce DNA damage and inhibit DNA synthesis. In vivo studies have shown that this compound has anti-tumor activity in animal models of cancer. This compound has also been shown to have anti-inflammatory activity in animal models of inflammation.
Advantages and Limitations for Lab Experiments
(E)-N-(5-cyanopyrimidin-2-yl)-N'-methoxymethanimidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. This compound is also soluble in common solvents, making it easy to handle in the laboratory. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its properties and behavior. This compound is also a toxic compound, and caution should be taken when handling it in the laboratory.
Future Directions
The potential applications of (E)-N-(5-cyanopyrimidin-2-yl)-N'-methoxymethanimidamide in various fields make it an interesting compound for future research. In medicinal chemistry, further studies are needed to explore the anti-cancer activity of this compound and its mechanism of action. In material science, further studies are needed to explore the luminescence properties of this compound and its potential applications in optoelectronic devices. In catalysis, further studies are needed to explore the asymmetric catalytic properties of this compound and its potential applications in organic synthesis.
Conclusion
This compound, or this compound, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound can be easily synthesized in the laboratory and has been investigated for its potential use in medicinal chemistry, material science, and catalysis. This compound has been shown to have anti-cancer and anti-inflammatory activity, and further studies are needed to explore its potential applications in these areas.
Synthesis Methods
The synthesis of (E)-N-(5-cyanopyrimidin-2-yl)-N'-methoxymethanimidamide involves the reaction of 2-aminopyrimidine and ethyl formate in the presence of a base to form the intermediate compound, ethyl (2-amino-5-cyanopyrimidin-4-yl)formate. This intermediate is then reacted with methylamine to form the final product, this compound. The synthesis of this compound has been reported in several research articles, with slight variations in the reaction conditions.
Scientific Research Applications
(E)-N-(5-cyanopyrimidin-2-yl)-N'-methoxymethanimidamide has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been investigated for its potential use as a fluorescent probe for detecting DNA damage. In material science, this compound has been studied for its ability to form metal complexes that exhibit luminescence properties. In catalysis, this compound has been investigated for its potential use as a ligand in asymmetric catalysis.
properties
IUPAC Name |
N'-(5-cyanopyrimidin-2-yl)-N-methoxymethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-13-12-5-11-7-9-3-6(2-8)4-10-7/h3-5H,1H3,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDCQICMCYGQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC1=NC=C(C=N1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/C1=NC=C(C=N1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dioxo-2-(o-tolyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2787158.png)

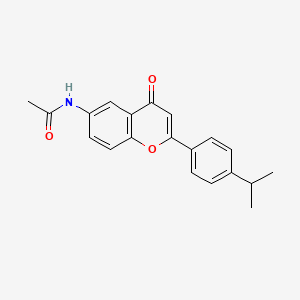
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2787161.png)
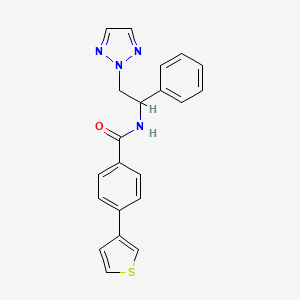
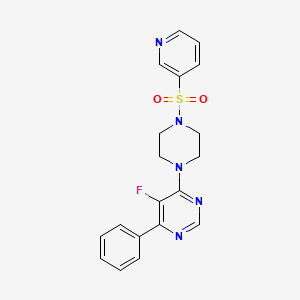

![6-chloro-N-[(2-fluorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide](/img/structure/B2787172.png)
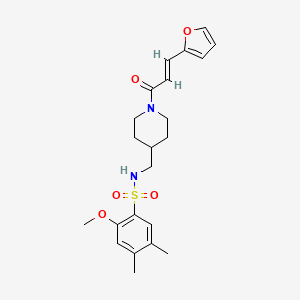
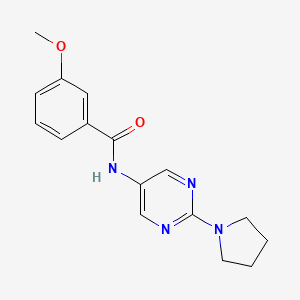
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2787176.png)
![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2787177.png)

![6-Acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2787180.png)